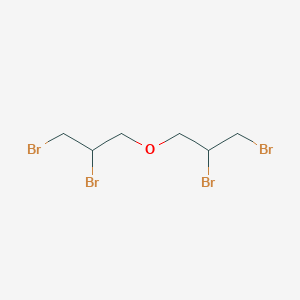

2,3-Dibromopropyl ether

Description

Overview of the 2,3-Dibromopropyl Ether Moiety in Organobromine Chemistry

The this compound moiety is a key structural component in a variety of organobromine compounds. This functional group consists of a propyl chain with bromine atoms attached to the second and third carbon atoms, linked to another chemical structure via an ether bond. The presence of multiple bromine atoms in this moiety is crucial to the flame-retardant properties of the molecules that contain it. cymitquimica.com These compounds function as additive flame retardants, meaning they are physically mixed with the material to be protected rather than chemically bonded to it. nih.gov

Classification and Structural Characteristics of Key Derivatives

Several important derivatives incorporate the this compound structure. These compounds have been used in various applications, primarily as flame retardants in plastics and textiles. cymitquimica.com

2,3-Dibromopropyl-2,4,6-tribromophenyl Ether (DPTE)

2,3-Dibromopropyl-2,4,6-tribromophenyl ether, also known as DPTE, is an organobromine compound that has been identified as a major component of some commercial flame retardant mixtures. acs.orgnih.gov Its synthesis involves the electrophilic addition of bromine to allyl-2,4,6-tribromophenyl ether (ATE). acs.orgnih.gov This reaction results in a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers. acs.orgnih.gov DPTE was a primary ingredient in the flame retardant product Bromkal 73-5 PE. acs.orgnih.gov Research has detected DPTE in environmental samples, such as in the blubber and brain of seals. nih.gov

Table 1: Chemical Properties of DPTE

| Property | Value |

|---|---|

| CAS Number | 35109-60-5 |

| Molecular Formula | C₉H₇Br₅O cymitquimica.com |

| Molecular Weight | 530.67 g/mol accustandard.com |

| Appearance | Solid or viscous liquid cymitquimica.com |

| Boiling Point | 447 °C accustandard.com |

| Flash Point | 186 °C accustandard.com |

| Density | 2.393 g/cm³ echemi.com |

Tetrabromobisphenol A bis(2,3-dibromopropyl) Ether (TBBPA-BDBPE)

Tetrabromobisphenol A bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) is an additive brominated flame retardant. nih.gov This compound is a white powder with a melting point between 110-115 °C. chembk.com It is soluble in solvents like dichloromethane, toluene, and acetone, but not in water or methanol. chembk.com TBBPA-BDBPE is synthesized by reacting tetrabromobisphenol A with 3-chloropropene to form tetrabromobisphenol A bis(allyl) ether, which is then brominated. chembk.com It has been widely used in various polymers, including polypropylene (B1209903), high impact polystyrene, and ABS resins. chemicalbook.comintegratechem.com

Table 2: Chemical Properties of TBBPA-BDBPE

| Property | Value |

|---|---|

| CAS Number | 21850-44-2 integratechem.com |

| Molecular Formula | C₂₁H₂₀Br₈O₂ integratechem.com |

| Molecular Weight | 943.61 g/mol chembk.com |

| Appearance | White powder chembk.comchemicalbook.com |

| Melting Point | 105-116 °C integratechem.com |

| Bromine Content | ≥ 67% chembk.comintegratechem.com |

| Density | 2.2 g/cm³ chembk.com |

Tris(2,3-dibromopropyl) Isocyanurate (TBC)

Tris(2,3-dibromopropyl) isocyanurate (TBC) is a heterocyclic hexabrominated flame retardant. chemsrc.com It is a white crystalline solid that is insoluble in water. made-in-china.com TBC is noted for its high thermal stability and resistance to photodegradation. nih.gov This compound is used as an additive flame retardant in a variety of materials including polyolefins, PVC, polyurethane foams, and synthetic rubbers. made-in-china.comfrdtech.comskytech-corp.com

Table 3: Chemical Properties of TBC

| Property | Value |

|---|---|

| CAS Number | 52434-90-9 made-in-china.comskytech-corp.com |

| Molecular Formula | C₁₂H₁₅Br₆N₃O₃ chemsrc.com |

| Molecular Weight | 728.690 g/mol chemsrc.com |

| Appearance | White powder skytech-corp.com |

| Melting Point | 105-115 °C skytech-corp.com |

| Boiling Point | 618.8 °C chemsrc.com |

| Density | 2.3 g/cm³ chemsrc.com |

Tris(2,3-Dibromopropyl) Phosphate (B84403) (Tris-BP)

Tris(2,3-dibromopropyl) phosphate, commonly known as Tris-BP, is a trialkyl phosphate. chemicalbook.comnih.gov It is a clear, colorless to pale yellow, viscous liquid. chemicalbook.comnih.gov This compound is insoluble in water but miscible with organic solvents like carbon tetrachloride and chloroform (B151607). iarc.frnoaa.gov Historically, Tris-BP was used as a flame retardant in plastics and synthetic textiles, including children's clothing. iarc.fr However, its use has been significantly restricted. wikipedia.org

Table 4: Chemical Properties of Tris-BP

| Property | Value |

|---|---|

| CAS Number | 126-72-7 wikipedia.org |

| Molecular Formula | C₉H₁₅Br₆O₄P wikipedia.org |

| Molecular Weight | 697.613 g/mol wikipedia.org |

| Appearance | Viscous pale yellow liquid wikipedia.org |

| Melting Point | 5.5 °C iarc.fr |

| Boiling Point | 390 °C iarc.fr |

| Density | 2.24 g/cm³ wikipedia.org |

Related Brominated Propyl Derivatives (e.g., 2,3-Dibromo-1-propanol)

2,3-Dibromo-1-propanol (B41173) is a halogenated alcohol and a brominated derivative of propanol. ontosight.ai It is a colorless liquid with a distinct odor and is soluble in organic solvents. ontosight.ai This compound has been used as an intermediate in the synthesis of various chemicals, including flame retardants like Tris-BP, pesticides, and pharmaceuticals. ontosight.aigoogle.com The synthesis of 2,3-dibromo-1-propanol can be achieved through the addition bromination of allyl alcohol. google.com

Table 5: Chemical Properties of 2,3-Dibromo-1-propanol

| Property | Value |

|---|---|

| CAS Number | 96-13-9 |

| Molecular Formula | C₃H₆Br₂O ontosight.ai |

| Molecular Weight | 217.888 g/mol |

| Appearance | Colorless liquid ontosight.ainih.gov |

| Melting Point | 8 °C lookchem.com |

| Boiling Point | 203.3 °C lookchem.com |

| Density | 2.129 g/cm³ lookchem.com |

Historical Context and Evolution of Research on this compound Compounds

The study of this compound and its polybrominated analogues is rooted in the mid-20th century's demand for fire safety in a wide range of consumer and industrial products. These organobromine compounds belong to the larger class of brominated flame retardants (BFRs), which were developed and popularized for their effectiveness in reducing the flammability of materials. wikipedia.org The life-saving benefits of these retardants led to their widespread incorporation into plastics, textiles, electronics, and building materials. wikipedia.org

Research and development initially focused on synthesizing effective and thermally stable flame retardants. Compounds like Tetrabromobisphenol A bis(this compound) (TBBPA-BDBPE) were designed for use in polymers such as polypropylene, polyethylene (B3416737), and ABS resins. specialchem.comulprospector.comgithub.com The primary goal of early research was to enhance fire safety in various applications, including electronic devices, automotive components, and foam insulation. github.comontosight.aicymitquimica.com The chemical structure, with its high bromine content, was key to its flame-retardant properties. cymitquimica.com

The evolution of research took a significant turn with the increasing detection of these compounds in the environment. Scientists began finding polybrominated diphenyl ethers (PBDEs) and their derivatives in various environmental compartments and biota, even in remote locations. nih.gov A notable discovery was the identification of 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) as a major organobromine contaminant in the blubber of a hooded seal from the Barents Sea. researchgate.netnih.gov

This discovery and others like it shifted the research focus towards understanding the environmental fate, bioaccumulation, and potential toxicity of these compounds. nih.govnih.gov Studies revealed that while some of these compounds were anthropogenically produced, many were also found to be of natural origin, bioaccumulated in the tissues of various aquatic organisms from algae to marine mammals. nih.gov The persistence and bioaccumulative nature of PBDEs became a significant concern. nih.gov

Further research delved into the biotransformation of these compounds. For instance, it was hypothesized that compounds like allyl-2,4,6-tribromophenyl ether (ATE) and 2-bromoallyl-2,4,6-tribromophenyl ether (BATE) could be biotransformation products of DPTE. nih.gov Laboratory studies also demonstrated the transformation of PBDEs to their hydroxylated counterparts (OH-PBDEs) in various organisms. nih.gov

Concerns over the environmental impact and potential health effects led to increased scrutiny and regulation of many brominated flame retardants. cymitquimica.com A significant body of research has since been dedicated to assessing the toxicity of PBDEs, with studies linking exposure to effects on the endocrine, reproductive, and nervous systems. nih.govnih.govlongdom.org This has led to international action, with many commercially relevant PBDEs being marked for elimination under the Stockholm Convention on Persistent Organic Pollutants (POPs). wikipedia.org The historical trajectory of research on this compound and its analogues thus reflects a classic pattern for many industrial chemicals: from development and application to environmental detection, toxicological assessment, and ultimately, regulation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59261-06-2 |

|---|---|

Molecular Formula |

C6H10Br4O |

Molecular Weight |

417.76 g/mol |

IUPAC Name |

1,2-dibromo-3-(2,3-dibromopropoxy)propane |

InChI |

InChI=1S/C6H10Br4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2 |

InChI Key |

YUAPUIKGYCAHGM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CBr)Br)OCC(CBr)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,3 Dibromopropyl Ether Derivatives

Electrophilic Addition Reactions in 2,3-Dibromopropyl Ether Synthesis

The characteristic 2,3-dibromopropyl group is most commonly installed via an electrophilic addition reaction across the carbon-carbon double bond of an allyl ether precursor. This reaction is a cornerstone in the synthesis of this class of compounds.

A direct and efficient method for synthesizing 2,3-dibromopropyl ethers is the electrophilic addition of molecular bromine (Br₂) to a corresponding allyl ether. acs.orgresearchgate.netnih.gov A prominent example is the synthesis of 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE), a compound identified as a major organobromine contaminant and a component in some flame retardant mixtures. acs.orgnih.govacs.org

The synthesis starts with allyl-2,4,6-tribromophenyl ether (ATE) as the substrate. acs.org The reaction is typically performed by dissolving ATE in a suitable solvent, such as chloroform (B151607) (CHCl₃), and cooling the solution in an ice bath to control the reaction temperature, generally between 0-5 °C. acs.orgacs.org A solution of bromine in chloroform is then added dropwise to the ATE solution. acs.orgacs.org After the addition is complete, the mixture is stirred for a short period at ambient temperature to ensure the reaction goes to completion. acs.orgacs.org Any excess bromine can be quenched by adding an aqueous solution of sodium thiosulfate. acs.org This process effectively converts the allyl group of ATE into the 2,3-dibromopropyl group, yielding DPTE. acs.orgresearchgate.net

| Parameter | Condition | Source(s) |

| Starting Material | Allyl-2,4,6-tribromophenyl ether (ATE) | acs.org |

| Reagent | Molecular Bromine (Br₂) | acs.orgacs.org |

| Solvent | Chloroform (CHCl₃) | acs.orgacs.org |

| Temperature | 0-5 °C (during addition) | acs.orgacs.org |

| Procedure | Dropwise addition of Br₂ solution | acs.orgacs.org |

| Workup | Quenching with aqueous sodium thiosulfate | acs.org |

| Product | 2,3-Dibromopropyl-2,4,6-tribromophenyl ether (DPTE) | acs.orgresearchgate.net |

The electrophilic addition of bromine to an alkene, such as the double bond in an allyl ether, is a stereospecific reaction. chemtube3d.comyoutube.comyoutube.com The reaction proceeds through a cyclic bromonium ion intermediate. This intermediate is formed when the π electrons of the alkene attack one bromine atom, and simultaneously, a lone pair on that bromine atom attacks one of the alkene carbons, displacing a bromide ion (Br⁻). youtube.com

The nucleophilic bromide ion then attacks one of the carbons of the three-membered bromonium ring from the side opposite to the ring. youtube.com This backside attack, characteristic of an Sₙ2-type mechanism, results in the anti-addition of the two bromine atoms across the double bond. chemtube3d.comyoutube.comyoutube.com This means that the two bromine atoms add to opposite faces of the original double bond plane. youtube.com The stereochemistry of the starting alkene dictates the stereochemistry of the resulting diastereoisomeric product, making the reaction stereospecific. chemtube3d.comyoutube.com For the terminal double bond in an allyl group, this process leads to the formation of a racemic mixture of enantiomers. acs.org

Etherification Pathways for the Formation of this compound Linkages

Before the dibromination step can occur, the precursor allyl ether must be synthesized. This is typically achieved through standard etherification reactions.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. chemistrysteps.combyjus.com The reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide or phenoxide ion. masterorganicchemistry.comwikipedia.org

To synthesize the allyl ether precursors for 2,3-dibromopropyl ethers, this method is ideal. For instance, to prepare Allyl-2,4,6-tribromophenyl ether (ATE), one would react the sodium or potassium salt of 2,4,6-tribromophenol (B41969) (a phenoxide) with an allyl halide, such as allyl chloride or allyl bromide. byjus.com The phenoxide acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group to form the C-O ether linkage. byjus.com This reaction is an Sₙ2 process, which is most efficient with primary alkyl halides like allyl halides, as they are less sterically hindered. chemistrysteps.commasterorganicchemistry.com

An alternative method for forming ethers from alkenes is the alkoxymercuration-demercuration reaction. libretexts.orgbyjus.comstudy.com This two-step pathway is particularly useful because it avoids the carbocation rearrangements that can occur in acid-catalyzed alcohol additions. libretexts.orgbyjus.com

Multi-step Synthetic Routes for Complex this compound Structures (e.g., TBBPA-BDBPE)

The synthesis of more complex molecules containing the this compound moiety, such as Tetrabromobisphenol A-bis(2,3-dibromopropyl) ether (TBBPA-BDBPE), involves a multi-step approach that combines etherification and electrophilic addition.

The synthesis begins with Tetrabromobisphenol A (TBBPA). The first stage is a double etherification, akin to the Williamson ether synthesis. TBBPA is reacted with an allyl halide, such as allyl chloride, in the presence of a base (like sodium hydroxide) to deprotonate the phenolic hydroxyl groups. This forms the intermediate Tetrabromobisphenol A bis(allyl) ether.

In the second stage, this bis(allyl) ether intermediate is subjected to bromination. The compound is dissolved in a solvent like chloroform, and bromine is added to effect the electrophilic addition across both of the allyl double bonds. This converts the two allyl groups into 2,3-dibromopropyl groups, yielding the final product, TBBPA-BDBPE. The product can then be purified by precipitation and filtration. A Chinese patent describes a similar process where the bromination is catalyzed by various metal bromides. google.com

| Step | Reaction Type | Reactants | Product | Source(s) |

| 1 | Williamson Ether Synthesis (double) | Tetrabromobisphenol A (TBBPA), Allyl Chloride, Base | Tetrabromobisphenol A bis(allyl) ether | |

| 2 | Electrophilic Addition (double) | TBBPA bis(allyl) ether, Bromine (Br₂) | TBBPA-bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) |

Salt Formation and Halogenoalkene Reaction Intermediates

A common synthetic pathway for derivatives like Tetrabromobisphenol A bis(2,3-dibromopropyl) ether begins with the conversion of a phenol, such as Tetrabromobisphenol A (TBBPA), into its corresponding salt. This is typically achieved by reacting TBBPA with an alkali, like caustic soda, in a suitable solvent such as ethanol. This initial deprotonation of the phenolic hydroxyl groups is a crucial step that forms a more nucleophilic phenoxide salt.

This salt intermediate is then reacted with a halogenoalkene, most commonly an allyl halide like allyl chloride (3-chloropropene). google.com This reaction, a classic example of the Williamson ether synthesis, proceeds via nucleophilic substitution, where the phenoxide attacks the allyl chloride, displacing the chloride ion and forming a new carbon-oxygen bond. masterorganicchemistry.com The product of this step is an allyl ether intermediate, for instance, Tetrabromobisphenol A bis(allyl) ether. This intermediate is foundational for the subsequent bromination step.

Sequential Bromination and Etherification Steps

Etherification : As detailed previously, the process starts with the formation of an allyl ether. For example, Tetrabromobisphenol S is reacted with propenyl chloride in the presence of a catalyst and a solvent system (which can include lower aliphatic alcohols, hydrochloric ether, and water) to generate the intermediate Tetrabromobisphenol S diallyl ether. google.com

Bromination : The second crucial step is the addition of bromine across the double bonds of the allyl groups in the intermediate ether. google.com The Tetrabromobisphenol A bis(allyl) ether intermediate is dissolved in a solvent like chloroform, and then bromine is added dropwise. This electrophilic addition reaction breaks the carbon-carbon double bonds of the allyl groups and incorporates two bromine atoms per group, yielding the final this compound structure. The reaction mixture is then typically washed with a solution like saturated sodium sulfite (B76179) to neutralize and remove any unreacted bromine. The final product, such as Tetrabromobisphenol A bis(2,3-dibromopropyl) ether, is often precipitated from the solution using a non-solvent like ethanol, followed by separation and drying to obtain a powder. This sequential approach allows for controlled synthesis, leading to high yields of the desired product, often between 93% and 98%. google.com

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been applied to the synthesis of this compound derivatives to minimize environmental impact and improve safety. oceanchemgroup.com Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. peptide.com Key principles include waste prevention, the use of safer solvents, and maximizing atom economy. nih.govhilarispublisher.com

Catalytic Systems and Reaction Optimization in Industrial Production of this compound Analogues

For the industrial-scale production of compounds like Tetrabromobisphenol A bis(2,3-dibromopropyl) ether, the efficiency and optimization of the reaction are paramount. This is often achieved through the use of catalytic systems and precise control over reaction conditions. google.com

The bromination of the allyl ether intermediate can be significantly enhanced by using a catalyst. google.com A variety of bromide salts have been proven effective for this purpose. The use of these catalysts ensures a more efficient and complete reaction. google.comchemicalbook.com

| Catalyst Type | Examples |

| Metal Bromides | Calcium bromide, Zinc bromide, Aluminium bromide, Nickelous bromide, Iron bromide, Cupric bromide. google.com |

| Ammonium (B1175870) Bromides | Ammonium bromide, Tetrabutyl ammonium bromide, Tetraethyl ammonium bromide, Triethyl benzyl (B1604629) ammonium bromide. google.com |

Reaction optimization also involves careful management of solvents and temperature. Chloroform is a common solvent for the bromination step, and industrial processes have been developed to recover more than 97% of the solvent for reuse, minimizing waste and environmental release. google.com Temperature control is critical; for instance, the etherification may be conducted at 40-55°C, while the subsequent bromination is often carried out at a lower temperature of 15-25°C to control the exothermic reaction. chemicalbook.com After the reaction, the product is isolated through processes like crystallization, centrifugal drying, and torrefaction to achieve the desired purity and physical form. google.comchemicalbook.com

| Parameter | Condition |

| Solvents | Chloroform, Dichloromethane, 1,2-Dichloroethane. google.com |

| Precipitation Alcohols | Ethanol, Isopropanol (B130326), n-Propanol. google.com |

| Bromination Temperature | 15–25 °C. chemicalbook.com |

| Yield | 93–98%. google.com |

| Purity (HPLC) | >98%. chemicalbook.com |

Enantioselective Synthesis and Chiral Resolution of this compound Isomers (e.g., DPTE)

Many complex molecules, including certain this compound derivatives, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The compound 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) is one such chiral flame retardant. nih.gov The synthesis and separation of individual enantiomers are important as they can have different biological and environmental fates.

Two primary strategies exist for obtaining enantiomerically pure compounds: enantioselective synthesis and chiral resolution. nih.gov Enantioselective synthesis aims to create a specific enantiomer directly, while chiral resolution involves separating a racemic mixture (a 50:50 mix of both enantiomers) after synthesis. nih.gov

For DPTE, chiral resolution has been successfully demonstrated using chromatographic techniques. nih.gov High-performance liquid chromatography (HPLC) equipped with a chiral stationary phase, such as one with a modified cellulose (B213188) derivative, can effectively separate or fractionate the enantiomers. nih.gov In one study, this method achieved an enantiomeric excess of 98.2% for the first-eluting enantiomer and 99% for the second. nih.gov Further analysis using polarimetry confirmed that the enantiomers were successfully separated into their (+) and (-) forms. nih.gov

Gas chromatography (GC) with a chiral column, such as Chirasil-DEX CB, is another powerful technique for the direct analysis and resolution of DPTE enantiomers. nih.gov These advanced separation methods are crucial for studying the environmental behavior and toxicology of individual isomers. nih.gov While direct enantioselective synthesis can be challenging and may suffer from issues like racemization during the process, chiral resolution via chromatography provides a reliable method for obtaining highly pure enantiomers on a preparative scale. nih.gov

| Technique | Stationary Phase/Column | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Modified cellulose derivative. nih.gov | Fractionation/Separation of enantiomers. nih.gov |

| Gas Chromatography (GC) | Chirasil-DEX CB column. nih.gov | Direct enantioresolution and analysis. nih.gov |

Environmental Occurrence and Distribution of 2,3 Dibromopropyl Ether Compounds

Global and Regional Environmental Detection Surveys

Recent environmental surveys have confirmed the presence of 2,3-dibromopropyl ether compounds in various matrices across different global regions, indicating their release into the environment. A study conducted near a BFR manufacturing plant in China identified both TBBPA allyl ether (TBBPA AE) and TBBPA this compound (TBBPA DBPE) in environmental samples. nih.gov Further investigation in the region detected TBBPA DBPE in mollusks collected from the Chinese Bohai Sea, a semi-enclosed sea that receives runoff from more than 40 rivers. researchgate.net

In Europe, monitoring has also revealed the presence of these compounds. A Norwegian study investigating emerging BFRs near suspected source zones detected TBBPA DBPE in wastewater and seepage water. nih.gov Research on indoor dust from Belgium and the United Kingdom quantified levels of Tetrabromobisphenol A-bis(2,3-dibromopropylether) (TBBPA-BDBPE), highlighting contamination in indoor environments. nih.gov The presence of TBBPA-BDBPE has also been documented in the Great Lakes region of North America, where it was found in the eggs of Herring Gulls, indicating bioaccumulation in wildlife. researchgate.net

Table 1: Regional Detection of this compound Compounds

| Compound | Region/Country | Environmental Matrix | Concentration/Finding | Source |

|---|---|---|---|---|

| TBBPA DBPE | China | Mollusks (Bohai Sea) | nd - 1.41 ng/g dw | nih.govresearchgate.net |

| TBBPA DBPE | Norway | Seepage Water | Up to 81 ng/L | nih.gov |

| TBBPA-BDBPE | Belgium & UK | Indoor Dust | <20 - 9960 ng/g | nih.gov |

| TBBPA-BDBPE | North America (Great Lakes) | Herring Gull Eggs | <MLOD to 497 ng/g ww | researchgate.net |

Occurrence in Aquatic Ecosystems

Data on the occurrence of TBBPA DBPE and TBBPA-BDBPE in open freshwater systems like rivers and lakes is limited. However, their presence in industrial and municipal discharge pathways suggests a potential for contamination. A study in Norway detected TBBPA DBPE in seepage water from a combined metal recycling and car dismantling site at a concentration of 81 ng/L. nih.gov The compound was also found in wastewater samples. nih.gov While these are not open water bodies, they represent significant sources for the introduction of these contaminants into freshwater environments. A broader study of Lake Michigan tributaries in the United States measured 65 different flame retardants, finding BFR concentrations to be around 1 ng/L, though specific data for TBBPA DBPE was not highlighted. usgs.gov

The presence of this compound compounds in marine environments has been established primarily through the analysis of biota. In a survey of mollusks from nine coastal cities around the Chinese Bohai Sea, TBBPA DBPE was detected in 32% of samples. nih.gov The concentrations in these organisms ranged from below the limit of detection (<0.008 ng/g dry weight) to a maximum of 1.41 ng/g, with an average concentration of 0.15 ng/g. nih.govresearchgate.net The detection of these compounds in marine organisms, which filter large volumes of water, serves as a strong indicator of their presence in the marine water column and food webs.

Sediments act as a sink for many persistent organic pollutants, and this compound compounds are no exception. Significant concentrations have been recorded in sediments, particularly near industrial sources. In the vicinity of a BFR manufacturing facility in China, concentrations of TBBPA DBPE in sediments ranged from 0.7 to 292.7 ng/g dry weight (dw). nih.govresearchgate.net This indicates that industrial activities are a primary point source for the release of this compound into the environment. Studies in other regions, such as the Pearl River Estuary in South China, have detected the parent compound, Tetrabromobisphenol A (TBBPA), in mangrove sediments at concentrations ranging from 0.23 to 13.3 ng/g dw, suggesting that its derivatives may also be present. nih.gov

Table 2: Occurrence of TBBPA DBPE in Aquatic Systems

| Matrix | Location | Concentration Range | Source |

|---|---|---|---|

| Seepage Water | Norway (Recycling Site) | Up to 81 ng/L | nih.gov |

| Marine Mollusks | China (Bohai Sea) | nd - 1.41 ng/g dw | nih.govresearchgate.net |

| Sediment | China (Near BFR Plant) | 0.7 - 292.7 ng/g dw | nih.govresearchgate.net |

Presence in Terrestrial and Atmospheric Matrices

The terrestrial environment is also susceptible to contamination by this compound compounds, primarily through atmospheric deposition and disposal of products containing these BFRs. Soil samples collected near a BFR manufacturing plant in China showed TBBPA DBPE concentrations ranging from below the method's limit of detection (<0.008 ng/g dw) to 0.58 ng/g dw. nih.govresearchgate.net

Indoor dust has been identified as a significant reservoir for these compounds, likely due to their use in electronics, furniture, and building materials. As additive flame retardants, they can migrate out of products and accumulate in dust. nih.gov A study of indoor dust from houses and offices in Belgium and day-care centers and schools in the UK reported a wide range of concentrations for TBBPA-BDBPE, from <20 ng/g to as high as 9,960 ng/g. nih.gov This highlights the indoor environment as a key area of potential exposure.

Table 3: Contamination in Terrestrial Matrices

| Compound | Matrix | Location | Concentration Range | Source |

|---|---|---|---|---|

| TBBPA DBPE | Soil | China (Near BFR Plant) | <0.008 - 0.58 ng/g dw | nih.govresearchgate.net |

| TBBPA-BDBPE | Indoor Dust | Belgium & UK | <20 - 9960 ng/g | nih.gov |

Atmospheric Distribution and Transport Considerations

The atmospheric presence of this compound compounds, particularly 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE), has been confirmed through global monitoring programs. As part of the Global Atmospheric Passive Sampling (GAPS) Network, DPTE was detected in more than 75% of all passive air samples collected in 2014, indicating its widespread distribution in the global atmosphere. acs.org

While specific studies on the atmospheric transport mechanisms of individual this compound compounds are limited, the behavior of brominated flame retardants (BFRs) as a class provides relevant insights. BFRs can be released into the atmosphere from manufacturing facilities and during the use and disposal of products containing them. nih.gov Once in the atmosphere, their transport is influenced by their physicochemical properties. Compounds with higher volatility can exist in the gas phase, while those with lower volatility tend to adsorb onto atmospheric particles.

This association with particulate matter is a key factor in their long-range atmospheric transport, allowing them to travel significant distances from their sources. researchgate.net The detection of BFRs in remote regions like the polar areas further supports the potential for long-range atmospheric transport. acs.orgmdpi.com The presence of DPTE in a global network of air samplers suggests it possesses characteristics that allow for such extensive distribution. acs.org

Bioaccumulation and Biota Contamination

Detection in Aquatic Biota (e.g., Fish, Mollusks, Seals)

Derivatives of this compound have been identified in various aquatic organisms, particularly mollusks and marine mammals. In the Chinese Bohai Sea, a coastal region subject to industrial inputs, several studies have detected these compounds in mollusks. One such compound, Tetrabromobisphenol A this compound (TBBPA DBPE), was found in mollusks with a detection frequency of 32%; concentrations ranged from below the limit of detection to 1.41 ng/g dry weight. Another related compound, Tetrabromobisphenol S mono(this compound) (TBBPS-MDBPE), has also been identified as a novel brominated contaminant in mollusks from the same region.

Notably, 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) has been identified as a significant organobromine contaminant in marine mammals from Arctic regions. nih.gov Studies on hooded seals (Cystophora cristata) and harp seals (Phoca groenlandica) from the Barents and Greenland Seas revealed that DPTE was the dominating organobromine compound in their blubber and brain samples. nih.gov

Despite the detection of these compounds in other marine life, specific data regarding the presence of this compound or its key derivatives in fish tissues is not prominent in the reviewed scientific literature. While the parent compound, Tetrabromobisphenol A (TBBPA), has been found in various fish tissues, one study on contaminants in fish from the River Po in Italy reported no evidence of contamination by TBBPA bis(this compound) (TBBPA-BDBPE). nih.govnih.gov

Table 1: Detection of this compound Compounds in Aquatic Biota

| Compound | Biota | Location | Concentration Range | Detection Frequency |

|---|---|---|---|---|

| Tetrabromobisphenol A this compound (TBBPA DBPE) | Mollusks | Chinese Bohai Sea | 32% | |

| Tetrabromobisphenol S mono(this compound) (TBBPS-MDBPE) | Mollusks | Chinese Bohai Sea | Qualitatively Identified | N/A |

| 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) | Hooded and Harp Seals (Blubber) | Barents and Greenland Seas | Up to 470 µg/kg wet weight | Dominant organobromine |

| 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) | Hooded and Harp Seals (Brain) | Barents and Greenland Seas | Up to 340 µg/kg wet weight | Dominant organobromine |

Occurrence in Terrestrial Biota (e.g., Earthworms)

The presence of this compound compounds has also been confirmed in terrestrial ecosystems, particularly in soil-dwelling organisms like earthworms. In an environmental assessment conducted near a brominated flame retardant (BFR) manufacturing plant, Tetrabromobisphenol A this compound (TBBPA DBPE) was detected in earthworm samples. The concentrations found in earthworms ranged from below the method limit of detection (<0.002 ng/g dry weight) to 0.064 ng/g dry weight. This finding indicates that these compounds are bioavailable to terrestrial invertebrates in contaminated soil environments.

Tissue-Specific Distribution and Accumulation Patterns (e.g., Blubber, Brain, Blood-Brain Barrier Penetration)

Research on marine mammals has provided detailed insights into the tissue-specific distribution of 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE). In both hooded and harp seals from the Barents and Greenland Seas, DPTE was found to accumulate to high concentrations in lipid-rich tissues. nih.gov

Specifically, concentrations in the blubber of these seals reached up to 470 µg/kg wet weight. nih.gov Concurrently, significant concentrations were also detected in the brain, with levels up to 340 µg/kg wet weight. nih.gov The presence of DPTE, along with its biotransformation products allyl-2,4,6-tribromophenyl ether (ATE) and 2-bromoallyl-2,4,6-tribromophenyl ether (BATE), as the most abundant organobromine compounds in the brain samples of harp seals strongly indicates that these substances are capable of penetrating the blood-brain barrier. researchgate.netnih.gov This ability to cross such a critical physiological barrier highlights a significant aspect of the toxicokinetic behavior of these compounds. researchgate.net

Table 2: Tissue-Specific Concentrations of DPTE in Seals (µg/kg wet weight)

| Tissue | Maximum Detected Concentration (µg/kg ww) | Seal Species | Location |

|---|---|---|---|

| Blubber | 470 | Hooded and Harp Seals | Barents and Greenland Seas |

| Brain | 340 | Hooded and Harp Seals | Barents and Greenland Seas |

Source Apportionment and Spatial Distribution Analysis

Proximity to Manufacturing Facilities

The spatial distribution of this compound compounds in the environment is strongly linked to industrial activities, particularly manufacturing. Studies have shown that concentrations of these chemicals are significantly higher in areas close to BFR production plants. nih.govnih.gov

For instance, soil, sediment, and biota (including earthworms) collected near a BFR manufacturing facility were found to contain Tetrabromobisphenol A allyl ether (TBBPA AE) and Tetrabromobisphenol A this compound (TBBPA DBPE). In sediments near the plant, concentrations of TBBPA DBPE were as high as 292.7 ng/g dry weight. Similarly, a study on Tris(2,3-dibromopropyl) isocyanurate (TBC), another brominated flame retardant, first identified its presence in the environment in the vicinity of a factory in southern China, with soil concentrations decreasing with increasing distance from the emission source. nih.gov

Atmospheric concentrations also reflect this trend. Elevated levels of Tetrabromobisphenol A bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) in the air in China have been associated with proximity to manufacturing sites. nih.gov This evidence suggests that industrial manufacturing is a primary source of these compounds to the local and regional environment, with concentrations diminishing as the distance from the source increases. nih.govnih.gov

E-waste Recycling Regions as Point Sources

Electronic waste (e-waste) recycling areas are significant point sources for the environmental release of various chemical compounds used in the manufacturing of electronics, including brominated flame retardants. Informal and primitive e-waste recycling activities, which can include dismantling, shredding, and open burning, often lead to the direct release of these compounds into the surrounding environment.

While data specifically on the environmental occurrence of this compound as a standalone compound in e-waste regions is limited, research has identified a closely related and more complex flame retardant, Tetrabromobisphenol A bis(this compound) (TBBPA-BDBPE), in these settings. nih.govnih.gov This compound, which incorporates the this compound structure, is used as a flame retardant in plastics such as polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polystyrene (PS), and ABS resin, materials commonly found in electronic and electrical equipment. specialchem.comhnkingway.comalfa-chemistry.comnovistachem.com

Detailed research findings have confirmed the presence of TBBPA-BDBPE in various environmental media within e-waste recycling industrial parks. One study in central China investigated the occurrence of several novel brominated flame retardants (NBFRs) in dust samples from different areas of an e-waste park. nih.gov The results showed high concentrations of these compounds, with TBBPA-BDBPE being one of the predominant components found in dust associated with e-waste dismantling. nih.gov

The concentrations of total NBFRs, including TBBPA-BDBPE, varied significantly across different functional zones of the recycling park, indicating that specific activities are major sources of emissions. The highest concentrations were found in the e-waste storage and dismantling areas, which were substantially higher than levels in nearby residential areas, highlighting the role of these recycling sites as point sources of contamination. nih.gov

The following table details the median concentrations of total novel brominated flame retardants (ΣNBFRs), of which TBBPA-BDBPE is a major component, in dust from various zones within an e-waste recycling industrial park in central China.

Table 1: Median Concentrations of ΣNBFRs in Dust from an E-waste Recycling Park

| Functional Zone | Median Concentration (ng/g) |

|---|---|

| E-waste Storage Area | 27,400 |

| E-waste Dismantling Workshops | 23,300 |

| Workshop Outdoor Area | 7,770 |

Data sourced from a 2023 study on novel brominated flame retardants in an e-waste recycling park in central China. nih.gov

Furthermore, studies in southern China have also detected TBBPA-DBPE (an abbreviation for the same compound) in environmental samples. nih.gov Research conducted in the Pearl River Delta and an e-waste area found TBBPA-DBPE to be widely present. nih.gov Notably, a significant increase in the levels of this compound was observed in recent sediment layers, suggesting its growing use and subsequent release into the environment from industrial and recycling activities. nih.gov This marks the first report of TBBPA-DBPE's occurrence in environmental samples globally, underscoring the importance of monitoring e-waste sites for emerging flame retardant compounds. nih.gov

The presence of these compounds in high concentrations in soil, dust, and sediment around e-waste facilities confirms that these locations act as significant point sources, contributing to the local and potentially wider distribution of these contaminants. nih.govnih.gov

Environmental Transformation and Degradation Pathways of 2,3 Dibromopropyl Ether Compounds

Photochemical Degradation in Aqueous Media

Direct photolysis occurs when a chemical absorbs sunlight, leading to its decomposition. DPTE has been shown to undergo direct photolysis in aqueous environments. nih.gov The efficiency of this process is quantified by the apparent quantum yield (Φ), which represents the fraction of absorbed photons that result in a chemical transformation. For DPTE, the apparent quantum yield has been determined to be 0.008 ± 0.001. nih.gov This value is a key parameter used to estimate the environmental half-lives of the compound due to solar irradiation, which can range from 1.5 to 12.0 days in summer and 17.1 to 165.0 days in winter, depending on conditions. nih.gov

Table 1: Direct Photolysis Quantum Yield of DPTE

| Compound | Parameter | Value | Source |

|---|---|---|---|

| 2,3-Dibromopropyl-2,4,6-tribromophenyl ether (DPTE) | Apparent Quantum Yield (Φ) | 0.008 ± 0.001 | nih.gov |

Indirect photodegradation involves the reaction of the target compound with photochemically produced reactive intermediates in the water, such as hydroxyl radicals, excited dissolved organic matter, and halogen radicals. These pathways can significantly accelerate the degradation of compounds that are resistant to direct photolysis.

The hydroxyl radical (·OH) is a highly reactive and non-selective oxidant formed in sunlit waters. It plays a crucial role in the degradation of many organic pollutants. The reaction between DPTE and ·OH is extremely rapid, characterized by a second-order reaction rate constant of 2.4 × 10⁹ M⁻¹·s⁻¹. nih.gov This high rate constant indicates that ·OH-initiated oxidation is a significant pathway for the transformation of DPTE in aquatic systems where hydroxyl radicals are present.

Table 2: Rate Constant for Hydroxyl Radical Initiated Oxidation of DPTE

| Compound | Reactant | Second-Order Reaction Rate Constant (k) | Source |

|---|---|---|---|

| 2,3-Dibromopropyl-2,4,6-tribromophenyl ether (DPTE) | Hydroxyl Radical (·OH) | 2.4 × 10⁹ M⁻¹·s⁻¹ | nih.gov |

In marine and estuarine environments, the high concentration of chloride ions (Cl⁻) can significantly influence photochemical processes. Chloride ions can react with hydroxyl radicals to form chlorine radicals (·Cl), which can then form the dichloride radical anion (·Cl₂⁻). These halogen radicals are also potent oxidants. nih.gov For DPTE, reactions with these chlorine radicals are a key transformation pathway, particularly in seawater. Density functional theory calculations suggest that the primary mechanisms involve the addition of ·Cl or ·Cl₂⁻ to the C-Br sites on the phenyl group of the molecule, as well as hydrogen abstraction from the propyl group. nih.gov

The degradation of DPTE results in a variety of transformation products. A primary pathway identified in phototransformation studies is the debromination of the phenyl ring. nih.gov In environments with high chloride concentrations, such as seawater, the formation of chlorinated intermediates is a notable outcome. nih.gov Two distinct chlorinated intermediates were identified during the photodegradation of DPTE in seawaters. nih.gov The mechanism for their formation involves a replacement reaction where ·Cl or ·Cl₂⁻ radicals add to the C-Br sites, leading to the substitution of bromine atoms with chlorine. nih.gov This highlights how the composition of the aqueous medium can dictate the nature of the degradation products formed.

Indirect Photodegradation Mechanisms

Thermal Degradation and Pyrolysis Behavior

Thermal processes, such as those occurring during waste incineration or accidental fires, are significant pathways for the transformation of brominated flame retardants. The behavior of 2,3-dibromopropyl ether compounds under high temperatures dictates the nature of the breakdown products released into the environment.

Thermogravimetric analysis (TGA) is a technique used to measure changes in the mass of a material as a function of temperature, providing insights into its thermal stability and decomposition kinetics. tainstruments.com Studies on tetrabromobisphenol A-bis(this compound) (TBBPA-BDBPE), a compound containing the this compound structure, have utilized TGA to characterize its pyrolysis. One such study observed a distinct exothermic reaction between 290°C and 325°C, which corresponded with a significant weight loss, indicating the primary decomposition phase of the molecule. curtin.edu.au

Table 1: TGA Decomposition Data for TBBPA-BDBPE

This table is representative and based on described findings. Specific values can vary based on experimental conditions.

| Parameter | Observed Value/Range | Significance |

|---|---|---|

| Decomposition Temperature Range | 290°C - 325°C | Indicates the primary temperature window for thermal breakdown. curtin.edu.au |

| Reaction Type | Exothermic | The decomposition process releases heat. curtin.edu.au |

During pyrolysis, the primary fate of the bromine within this compound structures is its release into the gas phase, predominantly as hydrogen bromide (HBr). researchgate.net The thermal decomposition of the parent molecule, such as TBBPA-BDBPE, involves the cleavage of chemical bonds. The C-Br bonds are relatively weak and prone to homolytic cleavage, which generates bromine radicals (Br•). nih.govresearchgate.net

These highly reactive bromine radicals can then abstract hydrogen atoms from the organic structure or from other molecules present in the pyrolysis environment, leading to the formation of HBr. nih.gov The formation of HBr is a key step in the gas-phase fire retardant action of these compounds. For TBBPA, a core component of TBBPA-BDBPE, density functional theory (DFT) studies have shown that Br• radicals can easily abstract hydrogen atoms from phenolic hydroxyl groups in a barrierless reaction. researchgate.netnih.gov The involvement of hydrogen radicals (H•) can also significantly lower the energy barrier for the debromination process. nih.gov

The pyrolysis of complex brominated flame retardants like TBBPA-BDBPE does not simply result in HBr and a carbonaceous char. The process also generates a variety of smaller, secondary brominated organic products. The decomposition of the TBBPA portion of the molecule is known to produce brominated phenols, such as 2,4,6-tribromophenol (B41969). researchgate.netresearchgate.net

Under certain pyrolysis or combustion conditions, there is a potential for the formation of more hazardous compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDDFs). researchgate.netwho.int The thermal treatment of TBBPA has been shown to produce various bromophenols, which are recognized precursors to PBDD/F formation. researchgate.net The specific types and quantities of these secondary products depend heavily on factors like temperature, oxygen availability, and the presence of catalysts. researchgate.net

Table 2: Major Product Classes from Thermal Degradation of TBBPA-containing Flame Retardants

| Product Class | Specific Examples | Formation Pathway |

|---|---|---|

| Inorganic Bromine Species | Hydrogen Bromide (HBr) | Abstraction of hydrogen by bromine radicals. nih.gov |

| Brominated Phenols | 2,4-Dibromophenol, 2,4,6-Tribromophenol | Decomposition of the TBBPA molecular backbone. researchgate.net |

| Polybrominated Dioxins/Furans | PBDDs, PBDDFs | Precursor reactions involving brominated phenols. researchgate.net |

Biochemical and Biotransformation Processes

In addition to thermal degradation, this compound compounds can be transformed through biochemical processes mediated by microorganisms or metabolic systems in higher organisms.

Under anaerobic (oxygen-deficient) conditions, such as those found in sediments or certain contaminated groundwaters, reductive dehalogenation can be a significant transformation pathway. Studies on other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), have demonstrated this process. Super-reduced corrinoids, like vitamin B12 (cyanocobalamin) and dicyanocobinamide, are potent reducing agents that can facilitate the removal of bromine atoms from aromatic rings. nih.gov

In these studies, highly brominated PBDEs were shown to be transformed into lower-brominated congeners. nih.gov This occurs as the super-reduced corrinoid donates electrons, leading to the cleavage of a C-Br bond and its replacement with a C-H bond. Although this specific research was not on this compound, it provides a strong analogous model for how similar ether-containing brominated compounds might undergo reductive debromination in anoxic environments where strong reducing agents are present. nih.gov This process can alter the toxicity and environmental behavior of the parent compound.

The metabolic transformation of brominated compounds in organisms can lead to the formation of various metabolites, including brominated alcohols. A well-studied example is the metabolism of Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), a flame retardant structurally related to this compound compounds. nih.govindustrialchemicals.gov.au

The metabolism of Tris-BP can proceed through several pathways. One major route involves cytochrome P450-dependent oxidation at the C-3 position of one of the 2,3-dibromopropyl groups. nih.gov This is followed by an elimination reaction that breaks the phosphoester bond, releasing the metabolite 2,3-dibromo-1-propanol (B41173). nih.gov This metabolic process demonstrates how a complex parent compound containing a 2,3-dibromopropyl moiety is biotransformed into a simpler, related brominated alcohol. Such metabolic conversions are critical as the resulting metabolites may have different toxicological profiles than the original compound. nih.gov

Elimination and Substitution Reactions in Biological Systems

In biological systems, the transformation of this compound is likely to be enzyme-mediated. Microorganisms have evolved a diverse array of enzymes, such as dehalogenases and oxygenases, to metabolize halogenated organic compounds. These enzymatic reactions can proceed via nucleophilic substitution or elimination mechanisms.

Nucleophilic Substitution:

Enzymatic nucleophilic substitution is a common pathway for the detoxification of alkyl halides. In this process, the carbon-bromine bond is targeted by a nucleophilic species, often facilitated by a dehalogenase enzyme.

Hydrolytic Dehalogenation: One of the most prevalent enzymatic strategies is hydrolytic dehalogenation, where a water molecule acts as the nucleophile. This reaction would replace a bromine atom with a hydroxyl group, producing a brominated alcohol and a bromide ion. Given the structure of this compound, this could occur at either the primary (C1) or secondary (C2) carbon of the propyl chain. The initial product would be a highly unstable hemiacetal that would likely decompose further.

Glutathione (B108866) Conjugation: Another significant pathway in many organisms is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). The sulfhydryl group of GSH is a potent nucleophile that can attack the electrophilic carbon atom bearing a bromine, displacing the bromide ion. This results in the formation of a more water-soluble and readily excretable glutathione conjugate.

Elimination Reactions:

Enzymatic elimination reactions (dehydrohalogenation) are also a plausible degradation pathway. This involves the removal of a hydrogen and a bromine atom from adjacent carbons, leading to the formation of an alkene. This reaction is often catalyzed by a type of dehalogenase that functions as a lyase. For this compound, this could result in the formation of an unsaturated ether, which may be more susceptible to further degradation.

The table below summarizes the potential initial products of enzymatic substitution and elimination reactions on this compound.

| Reaction Type | Attacking Species/Enzyme Class | Potential Initial Product(s) |

| Nucleophilic Substitution | Hydrolytic Dehalogenase | 1-bromo-3-(prop-1-en-2-yloxy)propan-2-ol, 2-bromo-3-(prop-1-en-2-yloxy)propan-1-ol |

| Nucleophilic Substitution | Glutathione S-Transferase (GST) | Glutathione conjugate of this compound |

| Elimination | Dehalogenase (Lyase activity) | Allyl 2-bromopropyl ether, 2,3-dibromopropene (B1205560) and propan-2-ol |

It is important to note that the relative prominence of these pathways would depend on the specific microorganisms and the enzymatic systems they possess. The initial products of these reactions are often intermediates that undergo further metabolism.

Hydrolytic Stability and Reaction Mechanisms

The hydrolytic stability of this compound is determined by the reactivity of the ether linkage and the two carbon-bromine bonds towards water. In the absence of enzymatic catalysis, these reactions are generally slow under neutral pH conditions but can be accelerated by acidic or basic conditions.

The ether linkage itself is relatively stable to hydrolysis under neutral conditions. viu.ca Cleavage of the ether bond typically requires strong acidic conditions, which protonate the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. viu.ca

The carbon-bromine bonds are more susceptible to hydrolysis than the ether linkage. The hydrolysis of alkyl halides can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). ucalgary.ca

SN2 Mechanism: The primary carbon-bromine bond in this compound is expected to react via an SN2 mechanism. In this one-step process, a water molecule directly attacks the carbon atom, displacing the bromide ion. This reaction is generally slow with a weak nucleophile like water.

SN1 and SN2 Mechanisms: The secondary carbon-bromine bond can react via both SN1 and SN2 mechanisms. The SN1 pathway involves a two-step process where the C-Br bond first breaks to form a secondary carbocation intermediate, which is then rapidly attacked by water. The SN2 pathway would involve a direct attack by water. The prevailing mechanism would be influenced by the polarity of the medium.

Under environmental conditions (neutral pH and ambient temperature), the hydrolysis of this compound is expected to be a slow process. The rate of hydrolysis would likely be influenced by factors such as temperature and the presence of acidic or basic catalysts.

The table below outlines the expected hydrolysis products and the influential factors.

| Reaction Condition | Predominant Mechanism | Expected Hydrolysis Products | Factors Influencing Rate |

| Neutral pH | SN2 (primary C-Br), SN1/SN2 (secondary C-Br) | 2,3-dibromopropan-1-ol, 1,3-dibromopropan-2-ol, and corresponding diols | Temperature |

| Acidic pH | SN1 (accelerated), Ether cleavage possible | Carbocation-derived alcohols and diols, potential for ether cleavage products | H+ concentration, Temperature |

| Basic pH | SN2, Elimination (E2) becomes competitive | Alcohols, diols, and elimination products (alkenes) | OH- concentration, Temperature |

Due to the presence of two bromine atoms, a series of hydrolysis and potentially elimination reactions could occur, leading to a complex mixture of brominated and non-brominated alcohols, diols, and unsaturated compounds.

Advanced Analytical Methodologies for 2,3 Dibromopropyl Ether Compound Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of 2,3-dibromopropyl ether and its derivatives, both gas and liquid chromatography are extensively used, often coupled with mass spectrometry for sensitive and selective detection.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile derivatives of this compound, a derivatization step is often required to increase their volatility for GC analysis.

Electron Capture Negative Ionization (ECNI) is a soft ionization technique that is particularly well-suited for the analysis of halogenated compounds like this compound. nih.gov ECNI-MS offers high sensitivity and selectivity for electrophilic compounds, such as those containing bromine atoms. The mechanism involves the capture of a thermalized electron by the analyte molecule, leading to the formation of a molecular anion, which can then be detected. This process is highly efficient for brominated compounds, resulting in low detection limits. In the analysis of brominated flame retardants, nitrogen is sometimes used as a reagent gas in ECNI-MS, as it can enhance sensitivity and prolong the lifespan of the instrument's filament compared to methane. nih.gov

A typical GC-ECNI-MS method for the analysis of volatile derivatives of this compound would involve:

Sample Preparation: Extraction of the analyte from the matrix (e.g., soil, water, biological tissue) using an appropriate solvent, followed by a clean-up step to remove interfering substances.

Derivatization: If necessary, the extracted analytes are derivatized to increase their volatility.

GC Separation: The derivatized sample is injected into a GC equipped with a capillary column. The temperature of the GC oven is programmed to ramp up, allowing for the separation of different compounds based on their boiling points and interactions with the stationary phase.

ECNI-MS Detection: As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. In ECNI mode, the molecules are ionized, and the resulting negative ions are detected. Selected Ion Monitoring (SIM) can be used to enhance selectivity and sensitivity by monitoring only the specific ions characteristic of the target analytes.

For polar and high molecular weight analogues and transformation products of this compound that are not amenable to GC analysis due to their low volatility or thermal instability, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. mdpi.comsciex.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that involves coupling a liquid chromatograph to a tandem mass spectrometer (e.g., a triple quadrupole). This setup allows for the selection of a specific parent ion, its fragmentation, and the detection of a specific fragment ion, a process known as Multiple Reaction Monitoring (MRM). This high degree of specificity minimizes matrix interference and allows for accurate quantification at very low concentrations. nih.gov The analysis of polar metabolites of brominated flame retardants often utilizes LC-MS/MS. dioxin20xx.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) combines the separation power of LC with the high-resolution and accurate mass measurement capabilities of a Q-TOF mass spectrometer. This is particularly useful for the identification of unknown transformation products of this compound. By determining the accurate mass of a molecule, its elemental composition can be deduced, which is a critical step in structure elucidation. libretexts.org The fragmentation patterns obtained in the TOF analyzer provide further structural information.

A general workflow for the analysis of polar and high molecular weight analogues using LC-MS includes:

Sample Preparation: Extraction from the sample matrix, often followed by solid-phase extraction (SPE) for cleanup and pre-concentration.

LC Separation: The extract is injected into an HPLC or UHPLC system. A reversed-phase column is commonly used, with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) to separate the compounds based on their polarity.

MS Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The choice of ionization source depends on the polarity and molecular weight of the analytes.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely available technique for the analysis of non-volatile compounds. While not as sensitive or selective as mass spectrometry, HPLC-DAD can be a valuable tool for the quantification of this compound analogues, particularly at higher concentrations. tandfonline.com

The principle of HPLC-DAD is based on the separation of compounds by HPLC, followed by their detection using a diode array detector. The DAD measures the absorbance of the eluent across a range of wavelengths simultaneously, providing a UV-Vis spectrum for each eluting compound. This spectral information can aid in peak identification and purity assessment.

A study on the determination of tetrabromobisphenol A bis(2,3-dibromopropylether) (TBBPA-dbpe), a structural analogue of this compound, utilized HPLC-DAD for quantification. tandfonline.com The method validation included spiking sediment and sewage sludge samples, with recovery rates ranging from 35% to 98% depending on the extraction method. tandfonline.com

Table 1: HPLC-DAD Method Parameters for TBBPA-dbpe Analysis tandfonline.com

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1100 series |

| Column | Not specified in abstract |

| Detection | Diode Array Detector (DAD) |

| Quantification | External calibration |

| LOD (sediment) | 10 ng g⁻¹ |

| LOD (sewage sludge) | 22 ng g⁻¹ |

Enantiomeric Separation and Chiral Analysis (e.g., GC Enantioseparation for DPTE)

Many brominated flame retardants, including derivatives of this compound, can be chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities and fates in the environment, their separation and individual quantification are important.

Chiral chromatography is the primary technique for separating enantiomers. This can be achieved using either gas chromatography or high-performance liquid chromatography with a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to their separation.

A study on the chiral brominated flame retardant 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) successfully employed both HPLC and GC for enantiomeric separation. dioxin20xx.org

Chiral HPLC: An HPLC equipped with a chiral stationary phase based on a modified cellulose (B213188) derivative was used to fractionate the enantiomers of DPTE. dioxin20xx.org

Chiral GC: Direct enantioseparation was achieved using a gas chromatograph with a Chirasil-DEX CB column. dioxin20xx.org This method was then used to analyze the enantiomeric fractions of DPTE in seal blubber and brain samples. dioxin20xx.org The analysis was carried out using GC coupled with electron capture negative ion mass spectrometry (ECNI-MS) in the selected ion monitoring (SIM) mode. dioxin20xx.org

The choice between chiral GC and HPLC depends on the volatility and thermal stability of the compound. For volatile and thermally stable compounds, chiral GC often provides higher resolution. For less volatile or thermally labile compounds, chiral HPLC is the preferred method. Cyclodextrin-based stationary phases are commonly used in chiral GC due to their versatility in separating a wide range of enantiomers. nih.gov

Spectroscopic Characterization (e.g., for structural elucidation of transformation products)

Spectroscopic techniques are indispensable for the structural elucidation of unknown compounds, such as the transformation products of this compound that may form in the environment or through metabolic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity, while ¹³C NMR provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of a molecule. For brominated compounds, the electronegative bromine atoms cause a downfield shift in the signals of adjacent protons and carbons in the NMR spectrum, which can aid in structure determination. docbrown.info

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), provides the accurate mass of a molecule, which can be used to determine its elemental composition. The fragmentation pattern of a molecule in the mass spectrometer provides valuable information about its structure. For brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator in their mass spectra. Analysis of the fragmentation of ethers in a mass spectrometer often involves cleavage of the C-O bond and the C-C bond alpha to the oxygen. miamioh.eduscribd.com

By combining information from NMR and MS, the complete structure of a transformation product can often be determined. For instance, quantitative ¹H NMR has been used to analyze the composition of technical mixtures of brominated diphenyl ethers and their photolytic transformation products. nih.gov

Immunochemical Detection Methods (e.g., ELISA for TBC)

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and an antigen. These methods can be developed for the rapid and sensitive detection of small molecules like this compound and its metabolites in environmental and biological samples. nih.gov While the search results did not yield an ELISA specific to this compound, the principles of its development can be understood from assays created for other brominated flame retardants, such as Tetrabromobisphenol A (TBBPA). nih.gov

The development of an ELISA for a small molecule like this compound would involve:

Hapten Synthesis: Since small molecules are not immunogenic on their own, a derivative of this compound (the hapten) is synthesized and conjugated to a larger carrier protein (e.g., bovine serum albumin).

Immunization and Antibody Production: The hapten-protein conjugate is used to immunize an animal (e.g., a rabbit or a mouse) to produce polyclonal or monoclonal antibodies that specifically recognize the hapten.

ELISA Development: A competitive ELISA format is typically used for small molecules. In this format, a known amount of the hapten-protein conjugate is coated onto the wells of a microtiter plate. The sample containing the unknown amount of this compound is mixed with a limited amount of the specific antibody and added to the well. The free this compound in the sample competes with the coated conjugate for binding to the antibody.

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Immunoassays offer several advantages, including high throughput, cost-effectiveness, and the potential for on-site analysis. researchgate.net An ultra-sensitive bioluminescent enzyme immunoassay (BLEIA) based on a nanobody has been developed for TBBPA, demonstrating the potential for highly sensitive immunochemical detection of brominated flame retardants. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2,3-dibromopropyl-2,4,6-tribromophenyl ether | DPTE |

| Tetrabromobisphenol A | TBC |

| Tetrabromobisphenol A bis(2,3-dibromopropylether) | TBBPA-dbpe |

| Bovine serum albumin | BSA |

Sample Preparation and Extraction Protocols for Diverse Environmental Matrices

The accurate quantification of this compound and its derivatives, such as Tetrabromobisphenol A bis(this compound) (TBBPA-BDBPE), in various environmental compartments necessitates robust and efficient sample preparation and extraction protocols. The choice of method is highly dependent on the specific matrix, the concentration of the target analyte, and the desired level of selectivity and sensitivity. Key techniques employed for isolating these compounds from complex environmental samples include Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), often tailored with matrix-specific considerations.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples, serving as a critical cleanup step in the analysis of this compound derivatives. mdpi.com The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analyte. Interfering substances are washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent. nilu.no

For the analysis of brominated flame retardants (BFRs) like TBBPA-BDBPE, SPE is not typically used for direct extraction from solid matrices but rather as an essential purification step after an initial solvent extraction. researchgate.net Various sorbents can be employed depending on the specific requirements of the analysis. For instance, after ultrasonic extraction of soil samples, an LC-Si (silica) cartridge has been used for purification. researchgate.netresearchgate.net In this procedure, the crude extract is passed through the silica (B1680970) cartridge, and the fraction containing the target analytes is eluted using a solvent mixture such as dichloromethane/n-hexane. researchgate.net Another common choice for water samples is the Hydrophilic-Lipophilic Balanced (HLB) cartridge, which has demonstrated high recovery rates for compounds like Tetrabromobisphenol A (TBBPA) and its derivatives. nih.gov

The general steps for a cleanup protocol using SPE for a this compound-containing extract are as follows:

Conditioning: The SPE cartridge is first washed with a solvent, such as methanol, followed by water or a buffer, to activate the sorbent material and ensure reproducible retention.

Loading: The sample extract, dissolved in an appropriate solvent, is loaded onto the cartridge at a controlled flow rate.

Washing: A specific solvent is passed through the cartridge to wash away co-extracted impurities that are weakly retained, while the analyte of interest remains bound to the sorbent.

Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified analyte, which is then collected for instrumental analysis. nilu.no

Magnetic solid-phase extraction (MSPE) using novel materials like graphene-doped Fe3O4 nanocomposites has also been explored for extracting BFRs from environmental waters, achieving good recoveries between 85.0% and 105.0%. nih.gov

Table 1: Overview of SPE Sorbents Used in BFR Analysis

| Sorbent Type | Matrix Application | Purpose | Typical Elution Solvents | Reference |

|---|---|---|---|---|

| Silica (LC-Si) | Soil, Sediment | Cleanup of extract | Dichloromethane/n-hexane | researchgate.net |

| Hydrophilic-Lipophilic Balanced (HLB) | Water | Extraction and cleanup | Methanol, Acetonitrile | nih.gov |

| Graphene-doped Fe3O4 | Water | Magnetic SPE (MSPE) | Not specified | nih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases. thermofisher.com In the context of environmental analysis, it is often used to extract semi-volatile organic compounds from aqueous samples into an organic solvent. thermofisher.com

While traditional LLE can be time-consuming and require large volumes of organic solvents, modern variations have been developed to improve efficiency and reduce solvent consumption. dphen1.com One such technique is Dispersive Liquid-Liquid Microextraction (DLLME), which has been successfully applied for the analysis of TBBPA and its derivatives in aqueous samples. researchgate.net In ultrasound-assisted DLLME (US-DLLME), a mixture of a small volume of extraction solvent (e.g., chloroform) and a dispersive solvent (e.g., tetrahydrofuran) is rapidly injected into the water sample, forming a cloudy solution. researchgate.net Ultrasonication enhances the dispersion, maximizing the surface area for rapid extraction of the analytes into the fine droplets of the extraction solvent. researchgate.net Subsequent centrifugation separates the organic phase, which can then be analyzed. dphen1.com This method has achieved recoveries of 80-100% for TBBPA and its derivatives in various water samples. researchgate.net

Another innovative approach is molecular-complex-based liquid-liquid microextraction (MC-LLME), which has been used for TBBPA analysis in water. dphen1.com This method uses an extractant like tributyl phosphate (B84403) that forms hydrogen bonds with the target analytes, facilitating their extraction without the need for a disperser solvent. dphen1.com This technique has reported recoveries ranging from 84.5% to 105.6%. dphen1.com

Matrix-Specific Considerations (e.g., Sediments, Biota, Air, Dust)

The complex and varied nature of environmental matrices requires the development of specific protocols to ensure efficient extraction and minimize interferences.

Sediments: Sediments are a significant sink for hydrophobic compounds like TBBPA-BDBPE. Extraction from this complex matrix often requires aggressive techniques. Pressurised Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), has proven superior to traditional methods like Soxhlet and sonication for extracting TBBPA-BDBPE from sediment and sewage sludge. nih.gov PFE utilizes elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and time. nih.govnih.gov Studies have shown that PFE can achieve recovery rates between 90% and 98% for TBBPA-BDBPE from spiked sediment samples. nih.gov

Table 2: Comparison of Extraction Method Recoveries for TBBPA-BDBPE from Sediment

| Extraction Method | Average Recovery Rate (%) | Relative Standard Deviation (%) | Reference |

|---|---|---|---|

| Pressurised Fluid Extraction (PFE) | 90 - 98 | 2 | nih.gov |

| Fluidised Bed Extraction | 90 - 98 | 2 | nih.gov |

| Soxhlet Extraction | 35 - 91 | Not specified | nih.gov |

| Sonication | 35 - 91 | Not specified | nih.gov |

Biota: Analyzing biological tissues such as fish, mollusks, and earthworms presents the challenge of high lipid content, which can interfere with subsequent analysis. researchgate.net Sample preparation for biota typically involves homogenization followed by solvent extraction. nilu.no To remove lipids, a cleanup step using Gel Permeation Chromatography (GPC) is often combined with SPE using sorbents like silica, Florisil, or alumina. diva-portal.org For brominated flame retardants in fish tissue, a QuEChERS-like (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed, involving an initial extraction and partitioning with ethyl acetate (B1210297) and salts (magnesium sulphate and sodium chloride), followed by cleanup on a silica minicolumn. nilu.no

Air: Due to their semi-volatile nature, compounds like this compound in the atmosphere exist in both the gas and particulate phases. thermofisher.com Air sampling is typically performed using a high-volume sampler that draws a large volume of air through a filter (e.g., glass fiber filter) to capture particulate-bound compounds, followed by a sorbent cartridge (e.g., polyurethane foam, PUF) to trap gas-phase compounds. chromatographyonline.com After sampling, the filter and the sorbent are extracted, commonly using a 16-hour Soxhlet extraction with a solvent like methylene (B1212753) chloride. chromatographyonline.com The resulting extract is then concentrated and cleaned up before analysis. chromatographyonline.com

Dust: Indoor dust is a significant reservoir for many brominated flame retardants, including TBBPA derivatives. researchgate.netscispace.comnih.gov A common and effective method for their extraction from dust samples is ultrasonic-assisted solvent extraction. scispace.comresearchgate.net This involves sonicating the dust sample in a suitable solvent or solvent mixture. One study reported an 88% recovery rate for TBBPA from house dust using a methanol, acetonitrile, and isopropanol (B130326) mixture at 60°C for 30 minutes. researchgate.net Another study on TBBPA in indoor dust utilized ultrasonication-assisted hexane (B92381) extraction, achieving a recovery of 78%. scispace.com

Theoretical and Computational Investigations of 2,3 Dibromopropyl Ether Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of molecules. These methods allow for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers, which are crucial for understanding degradation processes like phototransformation and pyrolysis.